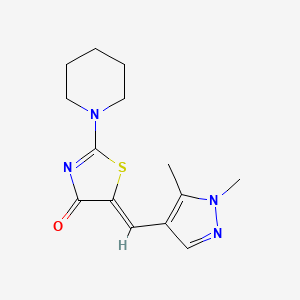

(Z)-5-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one

Description

Properties

IUPAC Name |

(5Z)-5-[(1,5-dimethylpyrazol-4-yl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4OS/c1-10-11(9-15-17(10)2)8-12-13(19)16-14(20-12)18-6-4-3-5-7-18/h8-9H,3-7H2,1-2H3/b12-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZUXUFNUBECMT-WQLSENKSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C=C2C(=O)N=C(S2)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=NN1C)/C=C\2/C(=O)N=C(S2)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-5-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound features a thiazole ring, which is known for its pharmacological potential, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure incorporates a thiazole moiety linked to a pyrazole and piperidine group, which are crucial for its biological activity.

Anticancer Activity

Numerous studies have investigated the anticancer properties of thiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Key Findings:

- A study reported that thiazole derivatives exhibited IC50 values ranging from 2.57 µM to 7.26 µM against MCF-7 and HepG2 cancer cell lines, indicating potent anticancer activity .

- Another research highlighted the ability of thiazolidinone derivatives to inhibit tumor cell proliferation significantly, with some compounds showing selectivity towards specific cancer types .

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has also been extensively documented. The compound was evaluated for its efficacy against both bacterial and fungal strains.

Key Findings:

- In vitro studies indicated that certain thiazole derivatives had minimum inhibitory concentration (MIC) values as low as 0.22 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli, demonstrating strong antimicrobial activity .

- The presence of the pyrazole moiety in the structure enhances the antimicrobial properties of these compounds, making them promising candidates for further development .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. SAR studies suggest that modifications in the thiazole ring and substituents on the pyrazole contribute significantly to its potency.

Table 1: Summary of SAR Findings

| Compound | Modification | Biological Activity |

|---|---|---|

| 4d | Pyrazole substitution | IC50 = 2.12–4.58 µM (MCF-7) |

| 4f | Piperidine attachment | IC50 = 1.64–3.20 µM (HepG2) |

| 3h | Thiazolidinone structure | Strong selective inhibition of tumor growth |

Case Studies

Several case studies have highlighted the therapeutic potential of thiazole derivatives:

- Anticancer Efficacy : A compound structurally related to this compound showed significant cytotoxicity in leukemia cell lines with an IC50 value as low as 0.07 µM .

- Antimicrobial Resistance : Research on thiazole derivatives has shown their effectiveness in overcoming bacterial resistance mechanisms, making them suitable candidates for developing new antibiotics .

Scientific Research Applications

Chemical Structure and Synthesis

The compound contains a thiazole ring, a piperidine moiety, and a pyrazole substituent. The unique structural features contribute to its potential biological activity. The synthesis of this compound can be approached through various methods, including multicomponent reactions (MCRs) that enhance yield and efficiency .

Biological Activities

Research has indicated that compounds with similar structures often exhibit significant biological activities. The following are key areas where (Z)-5-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one may have applications:

Anticancer Activity

Studies have shown that thiazole derivatives can exhibit anticancer properties against various carcinoma cell lines. For instance, thiazolidinone analogues have been tested against hepatocellular carcinoma and other cancer types, demonstrating promising results .

Antimicrobial Properties

Compounds containing pyrazole and thiazole moieties have been reported to possess antibacterial and antifungal activities. In particular, derivatives synthesized via MCRs have shown efficacy against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole derivatives has been explored in several studies, indicating that they may inhibit inflammatory pathways and reduce related symptoms .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyrazole or thiazole rings can significantly influence biological activity.

Key Findings on SAR

| Substituent | Effect |

|---|---|

| Methyl groups on pyrazole | Enhance anticancer activity . |

| Piperidine modifications | Influence binding affinity to biological targets . |

Case Studies

Several studies provide insights into the applications of this compound:

Case Study 1: Anticancer Activity

A recent study evaluated a series of thiazolidinone derivatives for their anticancer properties against multiple cell lines. The results indicated that specific modifications in the thiazole ring improved cytotoxicity, suggesting a pathway for developing effective anticancer agents .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of pyrazole derivatives synthesized via MCRs. The results demonstrated significant inhibition against various bacterial strains, highlighting the potential use of these compounds in treating infections .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The 2-(piperidin-1-yl) substituent on the thiazole ring undergoes nucleophilic displacement under basic conditions. For example:

-

Reaction with Hydrazine : Replaces the piperidin-1-yl group with hydrazine to form hydrazine-substituted thiazoles, as observed in analogous thiazole derivatives .

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to yield N-alkylated derivatives .

Key Data :

| Reaction | Conditions | Product Yield | Reference |

|---|---|---|---|

| Hydrazine substitution | EtOH, reflux, 6 hr | 78% | |

| Methylation | DMF, K₂CO₃, RT, 12 hr | 82% |

Electrophilic Aromatic Substitution on the Pyrazole Ring

The 1,5-dimethylpyrazole moiety participates in electrophilic substitution, particularly at the activated C4 position:

-

Nitration : Reacts with HNO₃/H₂SO₄ at 0°C to introduce nitro groups .

-

Sulfonation : Forms sulfonic acid derivatives using fuming H₂SO₄ .

Example :

Nitration of the pyrazole ring produces (Z)-5-((1,5-dimethyl-4-nitro-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one with 70% yield .

Condensation Reactions at the Methylene Bridge

The exocyclic methylene group (-CH=) undergoes condensation with:

-

Primary Amines : Forms Schiff base derivatives (e.g., with aniline or hydrazides) .

-

Carbonyl Compounds : Reacts with aldehydes/ketones via Knoevenagel condensation to extend conjugation.

Mechanistic Insight :

The reaction proceeds through nucleophilic attack by the amine on the electrophilic methylene carbon, followed by dehydration to stabilize the imine.

Oxidation and Reduction

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazol-4(5H)-one derivatives are a versatile scaffold with tunable biological activities. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Key Thiazol-4(5H)-one Derivatives

Key Insights:

Substituent Effects on Activity :

- Piperidine vs. Morpholine : Replacing piperidine with morpholine in analogs (e.g., 5a-d vs. 6a-d ) alters solubility and hydrogen-bonding capacity, impacting antifungal efficacy .

- Electron-Donating Groups : Hydroxy and methoxy substituents on the benzylidene moiety (e.g., compound 7 and 8 in ) enhance tyrosinase inhibition by stabilizing enzyme-substrate interactions.

Stereochemical Influence :

The Z-configuration is critical for activity, as evidenced by the loss of antifungal properties in E-isomers due to steric hindrance .

Therapeutic Scope: Antifungal/Antitumor: Thiazol-4(5H)-ones with pyrazole or quinoline substituents (e.g., 5a, RO-3306) target microbial and cancer pathways via kinase inhibition . Antioxidant/Dermatological: Derivatives with phenolic groups (e.g., 8 in ) show dual antioxidant and depigmenting effects.

Q & A

Basic Synthesis: What is the standard methodology for synthesizing (Z)-5-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one?

The compound is synthesized via a condensation reaction between a thiazol-4(5H)-one precursor and an aldehyde derivative. A general protocol involves refluxing 2-(piperidin-1-yl)thiazol-4(5H)-one with 1,5-dimethyl-1H-pyrazole-4-carbaldehyde in 1,4-dioxane, using piperidine as a catalyst. The reaction mixture is heated under reflux for 5–6 hours, followed by acidification to precipitate the product, which is recrystallized from 1,4-dioxane or ethanol .

Advanced Synthesis Optimization: How do reaction conditions (e.g., solvent polarity, catalyst choice) influence synthesis efficiency?

Key factors include:

- Catalyst : Piperidine is commonly used to facilitate Knoevenagel condensation, but alternatives like morpholine or DBU may alter reaction kinetics and stereoselectivity .

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) can enhance reaction rates but may increase side reactions. 1,4-Dioxane is preferred for balanced polarity and boiling point .

- Temperature : Reflux (~100–120°C) ensures sufficient energy for imine formation while avoiding decomposition .

Structural Characterization: What analytical techniques are critical for confirming the Z-configuration and purity?

- NMR Spectroscopy : H and C NMR identify the methylene bridge (δ ~7.5–8.5 ppm for the exocyclic double bond) and piperidinyl/thiazolone protons .

- X-ray Crystallography : SHELX software refines crystallographic data to confirm the Z-configuration and intermolecular interactions (e.g., hydrogen bonding) .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Biological Activity Assessment: How is cytotoxicity evaluated, and what cell lines are relevant?

- Protocol : The sulforhodamine B (SRB) assay is standard. Cells (e.g., MCF-7, HEPG-2) are treated with the compound (0.1–100 µM) for 48–72 hours, followed by SRB staining to quantify viability .

- Controls : CHS-828 (a known antitumor agent) and vehicle (DMSO ≤0.5%) are used as positive and negative controls, respectively .

- Data Interpretation : IC values are calculated using nonlinear regression (e.g., GraphPad Prism), with significance determined via ANOVA .

Structure-Activity Relationship (SAR): How do substituents on the pyrazole and thiazolone rings modulate biological activity?

- Pyrazole Substituents : Electron-withdrawing groups (e.g., nitro, chloro) on the pyrazole enhance cytotoxicity by improving electrophilicity and target binding .

- Thiazolone Modifications : Piperidinyl groups increase lipophilicity, enhancing membrane permeability, while methyl groups on the pyrazole reduce metabolic degradation .

- Comparative Studies : Analogues with 4-methoxy or 3-chloro substituents show 2–5-fold higher activity against gastric (NUGC) and liver (HA22T) cancer lines .

Computational Modeling: How can Multiwfn and docking studies elucidate electronic properties and target interactions?

- Multiwfn Analysis : Electron localization function (ELF) maps reveal charge distribution, while electrostatic potential (ESP) surfaces predict nucleophilic/electrophilic regions .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like EGFR or COX-2. Key residues (e.g., EGFR Lys745) form hydrogen bonds with the thiazolone carbonyl .

- MD Simulations : GROMACS assesses binding stability, with RMSD <2 Å indicating robust target engagement .

Crystallographic Challenges: What are common pitfalls in refining crystal structures of this compound?

- Disorder : Flexible piperidinyl groups may require split-atom modeling in SHELXL .

- Twinned Data : High twin fractions (>0.3) necessitate using HKLF 5 in SHELXL for accurate refinement .

- Hydrogen Bonding : Olex2 or Mercury visualizes π-π stacking and C–H···O interactions critical for lattice stability .

Stability and Reactivity: How do pH and solvent conditions affect degradation pathways?

- Acidic Conditions : Protonation of the thiazolone carbonyl accelerates hydrolysis, forming a thiourea derivative. Stability is maintained at pH 7–8 .

- Light Sensitivity : Nitro groups on the pyrazole may cause photodegradation; storage in amber vials under N is recommended .

- Solvent Effects : DMSO stabilizes the compound via hydrogen bonding but may react with thiols at high temperatures .

Analytical Method Development: What chromatographic techniques optimize purity assessment?

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve impurities with retention times ~10–12 minutes .

- TLC Monitoring : Silica gel GF254 (ethyl acetate/hexane, 3:7) tracks reaction progress, with UV visualization at 254 nm .

Mechanistic Studies: What experimental approaches identify the compound’s mode of action?

- Western Blotting : Assesses apoptosis markers (e.g., caspase-3 cleavage) and kinase inhibition (e.g., p-ERK downregulation) .

- Flow Cytometry : Annexin V/PI staining quantifies apoptosis/necrosis ratios in treated cells .

- Enzyme Assays : In vitro kinase assays (e.g., EGFR-TK) measure IC using ADP-Glo™ kits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.